2-(Pyrimidin-2-yl)ethanol

Phosphotriester synthesis Oligonucleotide chemistry Protecting group

2-(Pyrimidin-2-yl)ethanol (CAS 114072-02-5) is a heterocyclic building block comprising a pyrimidine ring substituted at the 2-position with an ethanol side chain. The compound, with molecular formula C6H8N2O and molecular weight 124.14 g/mol, is a primary alcohol that serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 114072-02-5
Cat. No. B040202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-2-yl)ethanol
CAS114072-02-5
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CCO
InChIInChI=1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2
InChIKeyYYIWCGLAEFPUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrimidin-2-yl)ethanol (CAS 114072-02-5): Technical Baseline for Procurement Evaluation


2-(Pyrimidin-2-yl)ethanol (CAS 114072-02-5) is a heterocyclic building block comprising a pyrimidine ring substituted at the 2-position with an ethanol side chain . The compound, with molecular formula C6H8N2O and molecular weight 124.14 g/mol, is a primary alcohol that serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. Its pyrimidine core is a privileged scaffold in drug discovery, and the ethanol appendage provides a reactive handle for further derivatization [1].

Why 2-(Pyrimidin-2-yl)ethanol Cannot Be Replaced by Other Pyrimidine or Pyridine Alcohols


Procurement specialists should note that 2-(Pyrimidin-2-yl)ethanol is not interchangeable with its structural isomers (e.g., 2-(pyrimidin-4-yl)ethanol or 2-(pyrimidin-5-yl)ethanol) or with the pyridine analog 2-(pyridin-2-yl)ethanol. The specific position of the nitrogen atoms in the pyrimidine ring and the substitution pattern profoundly alter electronic properties, reactivity, and biological profile [1]. This compound's unique characteristics are essential for applications ranging from phosphate protecting group chemistry to antioxidant agent design, as detailed in the quantitative evidence below [2][3].

Procurement-Relevant Differentiation: Quantitative Evidence for 2-(Pyrimidin-2-yl)ethanol vs. Closest Analogs


Phosphate Protecting Group Selectivity: 2-(Pyrimidin-2-yl)ethanol vs. 2-(Pyridin-2-yl)ethanol

2-(Pyrimidin-2-yl)ethanol and its 5-substituted derivatives function as phosphate protecting groups in the phosphotriester method for oligonucleotide synthesis [1]. In contrast, the pyridine analog 2-(pyridin-2-yl)ethanol is employed as a protecting group for carboxylic acids in polymer chemistry [2]. This orthogonal reactivity is critical: 2-(pyrimidin-2-yl)ethanol-based groups are removed via β-elimination under basic conditions, with removal kinetics quantifiable by HPLC [1], while 2-(pyridin-2-yl)ethyl esters require thermal cleavage (≥110 °C) or alkaline hydrolysis [2].

Phosphotriester synthesis Oligonucleotide chemistry Protecting group

Antioxidant Activity of Derivatives: Bis(2-(pyrimidin-2-yl)ethoxy)alkanes vs. Butylated Hydroxytoluene (BHT)

Derivatives of 2-(pyrimidin-2-yl)ethanol, specifically bis(2-(pyrimidin-2-yl)ethoxy)alkanes (5a-j), were evaluated for antioxidant activity in four in vitro assays: DPPH radical-, superoxide radical-, hydroxyl radical-scavenging, and anti-lipid peroxidation [1]. The title compounds showed promising antioxidant activity when compared to the standard antioxidant butylated hydroxytoluene (BHT) [1]. Notably, the potency was influenced by the alkyl fragment attached to the oxygen; ethyl and butyl fragments (compounds 5b and 5d) led to increased antioxidant activity across all assays [1].

Antioxidant Free radical scavenging Drug discovery

Physical Property Differentiation: 2-(Pyrimidin-2-yl)ethanol vs. Isomeric Pyrimidine Ethanols

The density and boiling point of 2-(pyrimidin-2-yl)ethanol distinguish it from its positional isomers. These physical constants are critical for procurement when considering purification (e.g., distillation) or formulation requirements .

Physicochemical properties Purification Formulation

Procurement-Driven Application Scenarios for 2-(Pyrimidin-2-yl)ethanol (CAS 114072-02-5)


Oligonucleotide Synthesis: Phosphate Protecting Group

2-(Pyrimidin-2-yl)ethanol is utilized to prepare phosphate protecting groups for the phosphotriester method in oligonucleotide synthesis. Its removal kinetics, quantified by HPLC, allow for precise control over deprotection steps, a critical requirement in automated DNA/RNA synthesizer workflows [1].

Antioxidant Drug Discovery: Scaffold for Novel Free Radical Scavengers

Derivatization of 2-(pyrimidin-2-yl)ethanol yields bis(2-(pyrimidin-2-yl)ethoxy)alkanes, which have demonstrated promising antioxidant activity in vitro. The identification of ethyl and butyl substituents as activity-enhancing moieties provides a clear structure-activity relationship for medicinal chemistry campaigns targeting oxidative stress-related diseases [2].

Kinase Inhibitor Development: Key Heterocyclic Building Block

The pyrimidine core of 2-(pyrimidin-2-yl)ethanol is a recognized pharmacophore in kinase inhibitor design, particularly for VEGFR2 and related tyrosine kinases. The ethanol group offers a convenient point for further functionalization, making this compound a valuable intermediate in the synthesis of novel anticancer agents [3].

Technical Documentation Hub

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